

Structural isomers of 2-Methyl-2-heptanol and their properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-heptanol

Cat. No.: B1584528

[Get Quote](#)

An in-depth analysis of **2-methyl-2-heptanol**, a tertiary alcohol, and its structural isomers is crucial for researchers in organic synthesis, materials science, and drug discovery. This guide provides a comprehensive overview of these C₈H₁₈O alcohols, detailing their physicochemical properties, synthesis, analytical characterization, and known biological activities.

Structural Isomers of 2-Methyl-2-heptanol

2-Methyl-2-heptanol is a tertiary alcohol with the molecular formula C₈H₁₈O.^{[1][2]} Its structure consists of a seven-carbon heptane chain with a methyl group and a hydroxyl group both attached to the second carbon atom.^[1] The term "octanol" is often used to refer to its various isomers.^{[3][4]} Structural isomers share the same molecular formula but differ in the connectivity of their atoms. These can be categorized as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.

Primary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

- 1-Octanol: A straight-chain fatty alcohol.^[4]
- 2-Ethyl-1-hexanol
- 3-Methyl-1-heptanol
- 4-Methyl-1-heptanol

- 5-Methyl-1-heptanol
- 6-Methyl-1-heptanol
- 2,3-Dimethyl-1-hexanol
- 2,4-Dimethyl-1-hexanol
- 2,5-Dimethyl-1-hexanol
- 3,4-Dimethyl-1-hexanol
- 3,5-Dimethyl-1-hexanol
- 4,5-Dimethyl-1-hexanol
- 2-Propyl-1-pentanol
- 2,2-Dimethyl-1-hexanol
- 3,3-Dimethyl-1-hexanol
- 4,4-Dimethyl-1-hexanol
- 2-Ethyl-2-methyl-1-pentanol
- 2-Ethyl-3-methyl-1-pentanol
- 2-Ethyl-4-methyl-1-pentanol
- 3-Ethyl-2-methyl-1-pentanol
- 3-Ethyl-3-methyl-1-pentanol
- 2,3,4-Trimethyl-1-pentanol
- 2,4,4-Trimethyl-1-pentanol
- 3,4,4-Trimethyl-1-pentanol

- 2,2,3-Trimethyl-1-pentanol
- 2,3,3-Trimethyl-1-pentanol
- 2,2,4-Trimethyl-1-pentanol

Secondary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

- 2-Octanol[4]
- 3-Octanol[4]
- 4-Octanol[4]
- 3-Methyl-2-heptanol
- 4-Methyl-2-heptanol
- 5-Methyl-2-heptanol
- 6-Methyl-2-heptanol
- 2-Methyl-3-heptanol
- 3-Methyl-3-heptanol
- 4-Methyl-3-heptanol
- 5-Methyl-3-heptanol
- 6-Methyl-3-heptanol
- 2-Methyl-4-heptanol
- 3-Methyl-4-heptanol
- 4-Methyl-4-heptanol

Tertiary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

- **2-Methyl-2-heptanol**[\[1\]](#)
- 3-Methyl-3-heptanol
- 4-Methyl-4-heptanol
- 2,3-Dimethyl-2-hexanol
- 2,4-Dimethyl-2-hexanol
- 2,5-Dimethyl-2-hexanol
- 3,4-Dimethyl-3-hexanol
- 2,3,4-Trimethyl-3-pentanol
- 2,4,4-Trimethyl-2-pentanol
- 2,2,3-Trimethyl-3-pentanol

Physicochemical Properties

The structural variations among these isomers, such as branching and the position of the hydroxyl group, lead to different physical properties. Branching generally lowers the boiling point by reducing the surface area available for van der Waals interactions, making the molecule more compact.[\[5\]](#)

Property	2-Methyl-2-heptanol	1-Octanol	2-Octanol
Molecular Formula	C8H18O[2]	C8H18O[3]	C8H18O[6]
Molecular Weight	130.23 g/mol [2][7]	130.23 g/mol [3]	130.23 g/mol [6]
Appearance	Colorless liquid[7]	Colorless liquid[3][8]	-
Boiling Point	159 °C (432 K)[9]	195 °C[3][4]	179-181 °C[6]
Melting Point	-	-16 °C[3][4]	-
Density	-	0.824 g/cm³[4]	-
Solubility in Water	-	0.3 g/L (20 °C)[3]	-
Vapor Pressure	0.62 mmHg[7]	-	-
CAS Number	625-25-2[2]	111-87-5[3]	123-96-6[6]

Experimental Protocols

Synthesis of Tertiary Alcohols (e.g., 2-Methyl-2-heptanol)

A common method for the synthesis of tertiary alcohols is the Grignard reaction.

Objective: To synthesize **2-methyl-2-heptanol** from methyl magnesium bromide and 2-heptanone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Methyl bromide
- 2-Heptanone
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining methyl bromide solution to maintain a gentle reflux.
- Reaction: Cool the prepared Grignard reagent in an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether dropwise with constant stirring.
- Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude **2-methyl-2-heptanol** by fractional distillation.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers.

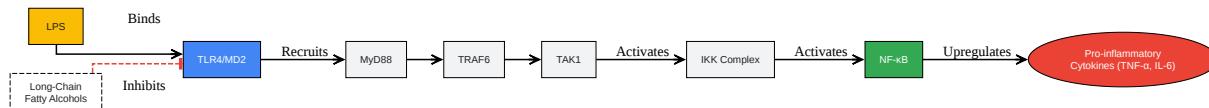
Objective: To separate and identify structural isomers of octanol.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., non-polar DB-5ms or similar)

- Helium carrier gas

Procedure:

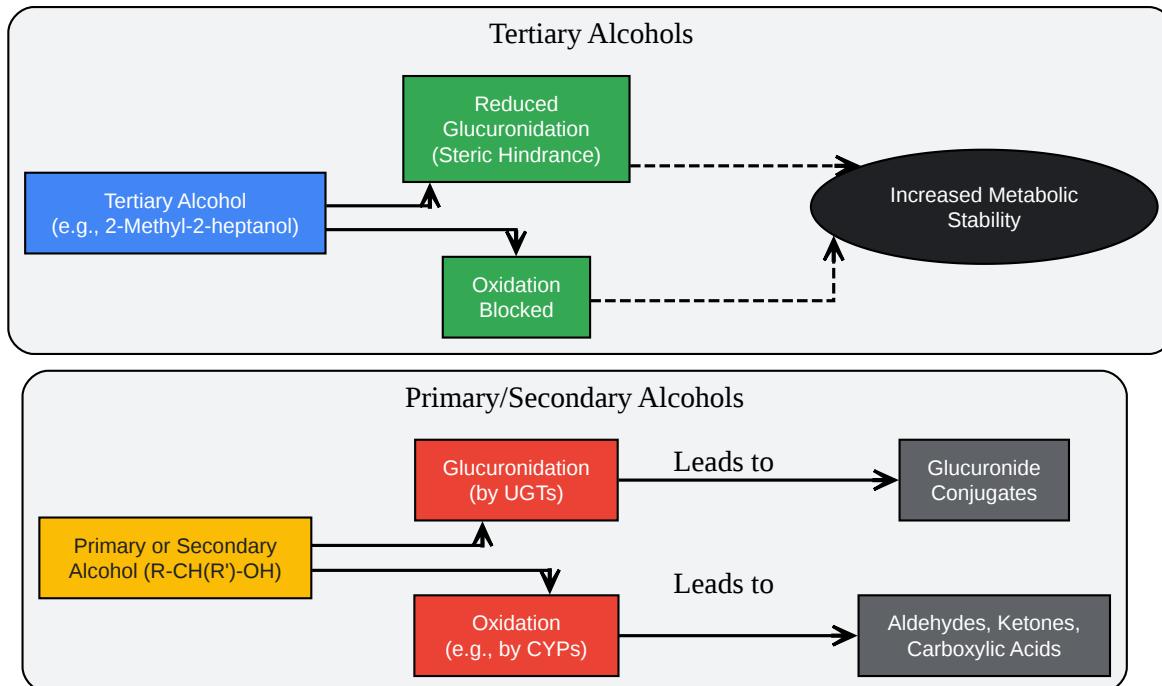

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the alcohol isomer mixture in a suitable solvent like dichloromethane or hexane.
- GC-MS Method Setup:
 - Injector: Set the temperature to 250 °C. Use a split injection mode.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.
- Analysis: Inject the sample. The isomers will separate based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will fragment the molecules, producing a characteristic mass spectrum for each isomer that can be compared to a library (e.g., NIST) for identification.[2][10]

Biological Activity and Drug Development Potential

While specific data for **2-methyl-2-heptanol** is limited, the broader class of long-chain alcohols and tertiary alcohols demonstrates notable biological activities relevant to drug development.

Antimicrobial and Anti-inflammatory Properties

Long-chain fatty alcohols (LCFAs) are known to possess antimicrobial and anti-inflammatory properties.[11] Their mechanism of action often involves disrupting microbial cell membranes. [11] Furthermore, some LCFAs can modulate inflammatory signaling pathways, such as the Toll-Like Receptor 4 (TLR4) cascade, which is involved in the innate immune response to bacterial endotoxins.[11]



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the TLR4 signaling pathway by long-chain fatty alcohols.

Advantages of Tertiary Alcohols in Drug Discovery

In medicinal chemistry, the inclusion of a hydroxyl group can improve properties like solubility and reduce hERG inhibition.[12] However, primary and secondary alcohols can be metabolic "soft spots," prone to oxidation and glucuronidation.[12] Tertiary alcohols, like **2-methyl-2-heptanol**, offer an advantage as they cannot be oxidized at the alcohol carbon.[12] The steric hindrance from the adjacent alkyl groups can also shield the hydroxyl group from glucuronidation, leading to an improved metabolic profile.[12] This makes the tertiary alcohol motif a valuable consideration in designing metabolically stable drug candidates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Methyl-2-heptanol | 625-25-2 [smolecule.com]
- 2. 2-Heptanol, 2-methyl- [webbook.nist.gov]
- 3. 1-Octanol - Wikipedia [en.wikipedia.org]
- 4. Octanol [chemeurope.com]
- 5. marxify.pages.dev [marxify.pages.dev]

- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2-heptanol | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Heptanol, 2-methyl- [webbook.nist.gov]
- 10. 2-Heptanol, 2-methyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural isomers of 2-Methyl-2-heptanol and their properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584528#structural-isomers-of-2-methyl-2-heptanol-and-their-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com